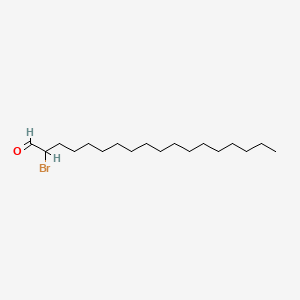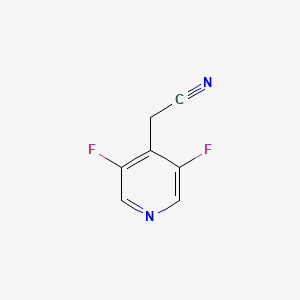
4-(Dimethylamino)benzylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)benzylamine hydrochloride is an organic compound with a molecular formula of C9H14ClN. It is a derivative of aniline, where the amino group is substituted with an aminomethyl group and two methyl groups on the nitrogen atom. This compound is typically used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)benzylamine hydrochloride can be achieved through several methods. One common method involves the reaction of 4-(aminomethyl)aniline with formaldehyde and dimethylamine in the presence of hydrochloric acid. The reaction proceeds as follows:
Starting Materials: 4-(aminomethyl)aniline, formaldehyde, dimethylamine, hydrochloric acid.
Reaction Conditions: The reaction is typically carried out at room temperature with continuous stirring.
Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or water, and the reaction mixture is stirred for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques, such as distillation and chromatography, are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)benzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
4-(Dimethylamino)benzylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)benzylamine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and proteins, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(aminomethyl)aniline: Similar structure but lacks the dimethyl groups on the nitrogen atom.
N,N-dimethylaniline: Similar structure but lacks the aminomethyl group.
4-(aminomethyl)benzonitrile: Similar structure but contains a nitrile group instead of the dimethylamino group.
Uniqueness
4-(Dimethylamino)benzylamine hydrochloride is unique due to the presence of both the aminomethyl and dimethylamino groups, which confer distinct chemical and physical properties. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
140401-58-7 |
|---|---|
Formule moléculaire |
C9H15ClN2 |
Poids moléculaire |
186.68 g/mol |
Nom IUPAC |
4-(aminomethyl)-N,N-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C9H14N2.ClH/c1-11(2)9-5-3-8(7-10)4-6-9;/h3-6H,7,10H2,1-2H3;1H |
Clé InChI |
ZVWLRZPDCLHDOC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Imidazo[5,1-B]thiazole-7-carbonitrile](/img/structure/B8779267.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)-](/img/structure/B8779268.png)



![Benzoic acid, 2-[(3-methoxyphenyl)thio]-](/img/structure/B8779298.png)





